3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with an appropriate reagent, such as an alkylating agent, to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups replacing the methoxy groups .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide: This compound shares similar structural features but differs in its core structure and functional groups.
3,4-Dimethoxybenzoyl chloride: Another related compound with methoxy groups, used in different synthetic applications.
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21N3O3/c1-14-11-19(15-5-8-17(26-2)9-6-15)25-22(24-14)18(13-23-25)16-7-10-20(27-3)21(12-16)28-4/h5-13H,1-4H3 |
InChI Key |
QKWDUWYOUOOJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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